2-Bromoethanesulfonyl chloride

sulfene chemistry elimination vs. substitution reaction mechanism

2-Bromoethanesulfonyl chloride (CAS 54429-56-0) is a bifunctional aliphatic sulfonyl chloride with the molecular formula C₂H₄BrClO₂S and a molecular weight of 207.47 g/mol. It possesses two electrophilic centers: a sulfonyl chloride group (–SO₂Cl) that undergoes nucleophilic substitution with amines, alcohols, and phenols to form sulfonamides and sulfonate esters, and a β-bromoalkyl group that serves as a leaving group for subsequent SN2 substitution or elimination reactions.

Molecular Formula C2H4BrClO2S
Molecular Weight 207.47 g/mol
CAS No. 54429-56-0
Cat. No. B1282765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethanesulfonyl chloride
CAS54429-56-0
Molecular FormulaC2H4BrClO2S
Molecular Weight207.47 g/mol
Structural Identifiers
SMILESC(CBr)S(=O)(=O)Cl
InChIInChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2
InChIKeyFPJOBRDFPQKHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethanesulfonyl Chloride (CAS 54429-56-0) – Bifunctional Sulfonyl Chloride Reagent for Sequential Derivatization


2-Bromoethanesulfonyl chloride (CAS 54429-56-0) is a bifunctional aliphatic sulfonyl chloride with the molecular formula C₂H₄BrClO₂S and a molecular weight of 207.47 g/mol . It possesses two electrophilic centers: a sulfonyl chloride group (–SO₂Cl) that undergoes nucleophilic substitution with amines, alcohols, and phenols to form sulfonamides and sulfonate esters, and a β-bromoalkyl group that serves as a leaving group for subsequent SN2 substitution or elimination reactions . This dual reactivity architecture distinguishes it from mono-functional sulfonyl chlorides such as ethanesulfonyl chloride or methanesulfonyl chloride, enabling stepwise, chemoselective synthetic sequences without intermediate deprotection steps.

Why 2-Bromoethanesulfonyl Chloride Cannot Be Replaced by 2-Chloroethanesulfonyl Chloride or Simple Sulfonyl Chlorides


Superficial structural similarity between 2-bromoethanesulfonyl chloride, 2-chloroethanesulfonyl chloride (CAS 1622-32-8), and ethanesulfonyl chloride (CAS 594-44-5) masks a fundamental mechanistic divergence that precludes simple substitution. Under basic conditions, the β-bromo substituent strongly favors dehydrohalogenation to form ethenesulfonyl chloride, whereas the β-chloro analog proceeds predominantly through a sulfene intermediate, yielding a mixture of deuterated and undeuterated ester products [1]. This means that reaction outcome, product distribution, and downstream synthetic viability are determined not by the sulfonyl chloride group alone but by the identity of the β-halogen. Additionally, the physical properties—density (1.92 vs. 1.56 g/cm³), storage requirements (2–8 °C under N₂ vs. room temperature), and leaving group nucleofugality of bromide versus chloride—differ sufficiently to impact workup procedures, supply chain logistics, and reaction kinetics. The evidence detailed below quantifies where and why these differences are consequential for scientific and industrial procurement decisions.

Quantitative Differentiation of 2-Bromoethanesulfonyl Chloride from Its Closest Analogs: Evidence for Informed Procurement


Mechanistic Pathway Control: Elimination vs. Sulfene Formation Under Basic Conditions

In a controlled comparative study within a single experimental framework, 2-bromoethanesulfonyl chloride (compound 15) and 2-chloroethanesulfonyl chloride (compound 2) were reacted with triethylamine in benzene containing ethanol-d [1]. The bromo compound exhibited a strong preference for olefin formation—yielding ethenesulfonyl chloride (11) as the dominant pathway—while the chloro compound proceeded primarily via a sulfene intermediate [ClCH=SO₂], producing a mixture of undeuterated and α-monodeuterated ethyl ethenesulfonate [1]. The observation that deuterium incorporation occurs from the chloro compound but not the bromo compound demonstrates that the mechanistic partitioning is controlled by the β-halogen identity, not by the sulfonyl chloride group common to both substrates.

sulfene chemistry elimination vs. substitution reaction mechanism dehydrohalogenation

Density Differential: Impact on Phase Separation and Workup Efficiency

The experimentally reported density of 2-bromoethanesulfonyl chloride is 1.9210 g/cm³ . The closest structural analog, 2-chloroethanesulfonyl chloride, has a density of 1.56 g/mL at 25 °C (lit., Sigma-Aldrich) , while the parent ethanesulfonyl chloride is 1.357 g/mL at 25 °C (lit., Sigma-Aldrich) . This corresponds to a density enhancement of approximately 23% over the chloro analog and 41% over the parent sulfonyl chloride. The heavier bromine atom (atomic mass 79.9 vs. 35.5 for chlorine) accounts for the substantial density increase.

physical properties density liquid–liquid extraction process chemistry workup

Leaving Group Nucleofugality: Bromide vs. Chloride in β-Substituted Sulfonyl Systems

In sulfonyl-activated elimination systems, the nucleofugality (leaving group ability) of bromide ranks consistently above chloride, correlating with the lower pKa of HBr (−9) versus HCl (−7) [1]. This ranking has been experimentally determined in sulfonyl-activated cyclopropane-forming 1,3-eliminations, where bromide exhibits quantifiably higher reactivity than chloride [1]. The mechanistic consequence for 2-bromoethanesulfonyl chloride is that the β-bromine departs more readily than the β-chlorine in 2-chloroethanesulfonyl chloride, explaining the observed predominance of the elimination pathway under basic conditions. Ethanesulfonyl bromide (C₂H₅SO₂Br) hydrolyzes at 25 °C at 3–8 times the rate of ethanesulfonyl chloride in aqueous dioxane across solvent compositions ranging from 0.2 to 0.99 mole fraction of water, with kBr/kCl values falling from 10.9 at low water content to 2.8 at high water content [2][3]. While this specific solvolysis data pertains to the sulfonyl halide bond rather than the β-carbon–halogen bond, it reinforces the general principle that bromine consistently outperforms chlorine as a leaving group in sulfonyl-containing molecular environments.

nucleofugality leaving group ability SN2 substitution elimination kinetics

Storage and Handling Stability: Cold-Chain Requirement as a Proxy for Intrinsic Reactivity

2-Bromoethanesulfonyl chloride requires storage at 2–8 °C under an inert nitrogen atmosphere to prevent hydrolytic and thermal degradation . By contrast, 2-chloroethanesulfonyl chloride is shipped and stored at ambient room temperature with no specified inert-atmosphere requirement beyond standard moisture exclusion . The more stringent storage requirement for the bromo compound is a direct consequence of the higher reactivity of the β-bromine leaving group and the greater electrophilicity of the sulfonyl chloride center in the presence of the electron-withdrawing bromine substituent. This is not merely a logistical consideration—it signals that the bromo compound has a shorter bench-life once removed from refrigeration and is more prone to hydrolysis during use, factors that must be accounted for in experimental design and procurement planning.

storage stability cold-chain logistics reagent handling reactivity indicator

Procurement-Driven Application Scenarios for 2-Bromoethanesulfonyl Chloride Where Analog Substitution Is Contraindicated


Selective Synthesis of Ethenesulfonyl Chloride and Vinyl Sulfone Building Blocks

When a synthetic route requires ethenesulfonyl chloride (vinylsulfonyl chloride) as a key intermediate, 2-bromoethanesulfonyl chloride is the precursor of choice. As demonstrated by Zielinski (1976), treatment with base cleanly generates ethenesulfonyl chloride via β-elimination of HBr, avoiding the competing sulfene pathway that dominates with 2-chloroethanesulfonyl chloride [1]. The chloro analog produces a mixture of sulfene-derived esters contaminated with deuterated species when deuterated nucleophiles are present, complicating product isolation. For medicinal chemistry programs preparing vinyl sulfonamide libraries or materials science applications requiring ethenesulfonyl chloride-derived monomers, the bromo compound delivers superior pathway selectivity.

Stepwise Bifunctional Derivatization for Complex Molecule Assembly

2-Bromoethanesulfonyl chloride enables sequential, chemoselective functionalization: first, reaction of the sulfonyl chloride with an amine or alcohol nucleophile installs a sulfonamide or sulfonate ester, leaving the β-bromine intact; second, the β-bromide serves as an electrophilic handle for SN2 displacement with a second nucleophile (amines, thiolates, cyanide, azide) or for transition-metal-catalyzed cross-coupling [1]. The superior nucleofugality of bromide over chloride [2] ensures that the second step proceeds with faster kinetics and higher conversion than would be obtained using the β-chloro analog. This is particularly valuable in drug discovery for constructing sulfonamide-linked conjugates, PROTAC linker intermediates, and functionalized sulfonate ester prodrugs.

Process-Scale Reactions Requiring Predictable Phase Separation

The density of 2-bromoethanesulfonyl chloride (1.92 g/cm³) is substantially higher than that of both 2-chloroethanesulfonyl chloride (1.56 g/cm³) and typical aqueous phases (~1.0 g/cm³ for water, ~1.1–1.2 g/cm³ for brine) . This pronounced density difference accelerates and sharpens the organic/aqueous interface during extractive workup, reducing emulsion formation and shortening phase-separation times. In pilot-plant and manufacturing-scale operations where cycle time directly impacts cost, this physical property advantage can translate into measurable throughput gains. When a synthetic process has been optimized around the density of the bromo compound, substituting the less dense chloro analog may compromise workup efficiency.

β-Bromosulfonamide Intermediates for Enantioselective Catalysis and β-Sultam Synthesis

Reaction of 2-bromoethanesulfonyl chloride with primary or secondary amines yields β-bromosulfonamides, which serve as versatile substrates for nickel-catalyzed stereoconvergent Negishi cross-couplings to produce enantioenriched secondary sulfonamides [3]. The β-bromosulfonamide motif also undergoes base-mediated intramolecular cyclization to form β-sultams, a pharmacologically relevant heterocyclic scaffold [4]. These transformations rely specifically on the bromide leaving group at the β-position; the corresponding β-chlorosulfonamides would exhibit substantially lower reactivity under the same palladium- or nickel-catalyzed conditions. For asymmetric catalysis groups and medicinal chemistry teams targeting sulfonamide-based chiral building blocks, procurement of the bromo compound is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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